molecular formula C26H25N3O3S2 B2698538 4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392237-08-0

4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2698538
CAS No.: 392237-08-0
M. Wt: 491.62
InChI Key: OJSPMJSCZJGYSA-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a methyl(phenyl)sulfamoyl group. The amide nitrogen is linked to a 1,3-thiazol-2-yl moiety bearing a 2,4,6-trimethylphenyl substituent. Its synthesis likely involves multi-step reactions, including sulfamoylation and thiazole ring formation, as seen in analogous pathways .

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-17-14-18(2)24(19(3)15-17)23-16-33-26(27-23)28-25(30)20-10-12-22(13-11-20)34(31,32)29(4)21-8-6-5-7-9-21/h5-16H,1-4H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSPMJSCZJGYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound with potential therapeutic applications. Its unique structure combines elements known for biological activity, including a sulfamoyl group and a thiazole ring, which can influence various biological pathways. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H25N3O3S2
  • Molecular Weight : 491.62 g/mol
  • IUPAC Name : this compound

The compound's structure suggests potential interactions with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors linked to inflammatory processes and tumor growth. The sulfamoyl group may enhance solubility and bioavailability, facilitating its interaction with target proteins.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Study Findings : In vitro studies demonstrated that related thiazole derivatives effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis .
CompoundCell LineIC50 (µM)Mechanism
Thiazole Derivative AMCF7 (Breast)15Apoptosis induction
Thiazole Derivative BHT-29 (Colon)12Cell cycle arrest

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects:

  • Inhibition of Cytokine Production : Similar compounds have been shown to reduce the secretion of pro-inflammatory cytokines in activated macrophages . This suggests that this compound may modulate inflammatory responses.

Case Studies

  • Case Study on Cancer Treatment :
    • A study investigated the effects of thiazole derivatives in mouse models of cancer. The results indicated a significant reduction in tumor size when treated with these compounds compared to controls. The combination therapy with standard chemotherapeutics enhanced efficacy .
  • Case Study on Inflammation :
    • In a model of rheumatoid arthritis, administration of related compounds led to decreased joint swelling and improved mobility in treated animals. Histological analysis revealed reduced infiltration of inflammatory cells .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole and sulfamoyl compounds exhibit significant antimicrobial properties. In one study, various thiazole derivatives were synthesized and tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

CompoundActivity AgainstConcentration
Thiazole Derivative 1E. coli1 µg/mL
Thiazole Derivative 2S. aureus1 µg/mL

Antifungal Activity

In addition to antibacterial properties, these compounds have also been evaluated for antifungal activity against species like Aspergillus niger. The results indicated effective inhibition at similar concentrations, suggesting a broad-spectrum antimicrobial potential .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of sulfonamide derivatives. For instance, compounds similar to 4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide have been investigated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in managing conditions like Type 2 diabetes and Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prajapati and Modi synthesized various amides based on thiazole structures and evaluated their antimicrobial efficacy. The results highlighted that certain derivatives exhibited enhanced activity against both bacterial and fungal strains compared to standard antibiotics .

Case Study 2: In Silico Studies

In silico modeling studies have been performed to predict the binding affinities of these compounds to target enzymes. Such studies provide insights into the molecular interactions and help in optimizing the chemical structure for improved efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Analogues
Compound Name Core Structure Thiazole Substituent Sulfamoyl/Amide Modifications
Target Compound Benzamide 2,4,6-Trimethylphenyl 4-Methyl(phenyl)sulfamoyl
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Benzamide None 4-Methyl(phenyl)sulfamoyl
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide 4-Methylphenyl None (Phenoxy substitution)
4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide Benzamide None Pyrimidinylsulfanyl-methyl at 4-position
N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine (Impurity) Sulfonamide-thiadiazole 5-Methyl-1,3,4-thiadiazol-2-yl Bis-sulfamoyl linkage

Key Observations :

  • The trimethylphenyl group on the thiazole ring in the target compound increases steric bulk and lipophilicity compared to simpler thiazole derivatives (e.g., ). This may enhance membrane permeability but reduce solubility.
  • Sulfamoyl vs.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR Spectral Features (cm⁻¹) ¹H/¹³C-NMR Highlights
Target Compound νC=S ~1250 (sulfamoyl), νNH ~3300 Aromatic protons (δ 7.2–8.1), thiazole C2 (δ 165–170)
1,2,4-Triazole-thiones νC=S 1247–1255, νNH 3278–3414 Thione tautomer confirmed by absence of νS-H (~2500)
Thiazole-based azo dye νC=O ~1680, νN=N ~1450 Diazonium coupling protons (δ 7.5–8.5)

Key Observations :

  • The absence of νC=O in triazole-thiones contrasts with the target compound’s benzamide carbonyl (expected ~1660–1680 cm⁻¹), confirming structural integrity.
  • The thione tautomer in triazoles is stabilized by resonance, whereas the target compound’s sulfamoyl group may exhibit similar resonance stabilization.

Key Observations :

  • The phenoxybenzamide derivative shows significant bioactivity, suggesting that the thiazole-amide scaffold is pharmacologically relevant. The target compound’s trimethylphenyl group may further optimize binding affinity.
  • Sulfamoyl-containing compounds like the impurity in underscore the importance of precise synthetic control to avoid byproducts.

Q & A

Q. What collaborative frameworks integrate computational and experimental workflows for this compound?

  • Model : Adopt the ICReDD approach: Combine quantum chemical reaction path searches with high-throughput experimentation. Use informatics tools (e.g., Cheminformatics pipelines) to prioritize reaction conditions and analyze spectral data .

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